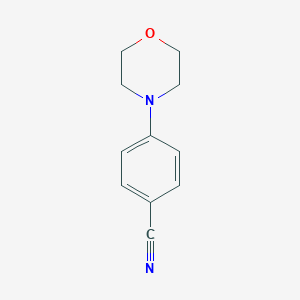

4-Morpholinobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCUWVQXQDCSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327876 | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-31-2 | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10282-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cyanophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinobenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is of considerable interest, and several efficient pathways have been developed. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. This document offers detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The morpholine moiety is a prevalent scaffold in a multitude of biologically active compounds, imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. When coupled with a benzonitrile framework, the resulting this compound serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development. This guide details the most common and effective methodologies for the preparation of this compound.

Synthesis Pathways

The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen bond between a benzonitrile derivative and morpholine. The three main strategies employed are Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and often high-yielding method for the synthesis of this compound. This reaction proceeds via an addition-elimination mechanism, where morpholine acts as the nucleophile, attacking an electron-deficient aromatic ring of a 4-halobenzonitrile, leading to the displacement of the halide leaving group. The reactivity of the starting halobenzonitrile is highly dependent on the nature of the halogen, with fluorine being the most activating and chlorine being a viable, more economical alternative.

Caption: SNAr synthesis of this compound.

Protocol 2.1.1: From 4-Fluorobenzonitrile

A mixture of 4-fluorobenzonitrile (24 g, 0.2 mol) and morpholine (50 g, 0.6 mol) is heated to 120°C. The reaction is monitored until the conversion of 4-fluorobenzonitrile is complete, which typically takes around 5 hours. After completion, water (100 ml) is added to the reaction mixture. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 30°C to yield the final product.[1]

Protocol 2.1.2: From 4-Chlorobenzonitrile

A mixture of 4-chlorobenzonitrile (1.55 g, 11.2 mmol) and morpholine (3 g, 34 mmol) is heated at 120°C for 12 hours. Following the reaction, water (10 ml) is added to the mixture. The precipitate is filtered, washed with water, and dried under vacuum at 30°C. The crude product can be further purified by recrystallization from 50% aqueous ethanol.[1]

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzonitrile | Morpholine | 120 | 5 | ~99 | [1] |

| 4-Chlorobenzonitrile | Morpholine | 120 | 12 | 52 | [1] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for less reactive aryl halides, such as bromides and chlorides, and often proceeds under milder conditions than traditional methods. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and substrate scope.

Caption: Buchwald-Hartwig amination workflow.

To a dry reaction vessel are added 4-bromobenzonitrile (1.0 mmol), morpholine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%), and a base, for instance, sodium tert-butoxide (1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene or dioxane (5 mL) is then added, and the mixture is heated to 80-110°C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Aryl Halide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 2 | 97 |

| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 95 |

| 4-Bromoanisole | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | P(t-Bu)₃ | NaOt-Bu | Dioxane | 80 | <1 | >95 |

Note: Yields are for the coupling of morpholine with similar aryl halides and serve as a reference.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst or stoichiometric copper.[3] While traditionally requiring harsh reaction conditions (high temperatures and polar aprotic solvents), modern protocols often employ copper(I) salts and ligands, allowing for milder reaction conditions. This method can be an effective alternative to palladium-catalyzed reactions.

Caption: Ullmann condensation for this compound.

A mixture of 4-iodobenzonitrile (1.0 mmol), morpholine (2.0 mmol), a copper(I) salt such as copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand like L-proline (0.2 mmol, 20 mol%), and a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol), in a solvent such as dimethyl sulfoxide (DMSO) (5 mL) is heated to 100-130°C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 85 |

| Bromobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 24 | 92 |

| 4-Iodotoluene | CuI | Pyrazole/1,2,4-triazole | Cs₂CO₃ | DMF | 120 | 24 | 75-88 |

Note: Yields are for the coupling of various amines with similar aryl halides and serve as a reference.

Conclusion

The synthesis of this compound can be effectively achieved through several robust methods. Nucleophilic aromatic substitution offers a direct and high-yielding route, particularly when starting from 4-fluorobenzonitrile. For less reactive aryl halides, the palladium-catalyzed Buchwald-Hartwig amination provides a highly efficient and versatile alternative, often under milder conditions. The copper-catalyzed Ullmann condensation, especially with modern ligand systems, presents a viable and more economical approach. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

- 1. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzonitrile is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines a polar morpholine ring with a benzonitrile moiety, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 4-(Morpholin-4-yl)benzonitrile | |

| Synonyms | 4-(4-Cyanophenyl)morpholine | [1] |

| CAS Number | 10282-31-2 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| Melting Point | 82-83 °C | [3] |

| Boiling Point | Data not available (predicted) | |

| Topological Polar Surface Area (TPSA) | 36.26 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.1 - 1.39 | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| pKa | Data not available (predicted) | |

| Solubility | Insoluble in water. Soluble in polar organic solvents. | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine.[3]

Materials:

-

4-Chlorobenzonitrile or 4-Fluorobenzonitrile

-

Morpholine

-

Water

-

50% Aqueous Ethanol

Procedure:

-

A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.

-

The reaction progress is monitored, and heating is continued until the conversion of 4-chlorobenzonitrile is complete (typically after 12 hours).

-

After completion, 10 ml of water is added to the reaction mixture.

-

The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.

-

The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H).[3]

-

¹³C NMR (CDCl₃): δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49.[3]

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 188.[3]

Visualizations: Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.

Potential Signaling Pathway Involvement

While the direct biological targets of this compound are not yet fully elucidated, structurally related compounds have shown activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often implicated in both diabetes and cancer. The following diagram illustrates a simplified overview of this pathway and the potential point of intervention for a DPP-4 inhibitor.

Conclusion

This compound possesses a unique combination of structural features that result in its distinct physicochemical properties. This guide has provided a detailed summary of these properties, along with established protocols for its synthesis and characterization. While its direct biological role is an active area of investigation, the known activities of structurally similar compounds suggest its potential as a scaffold in the development of novel therapeutics, possibly targeting enzymes such as DPP-4. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.

References

An In-depth Technical Guide to 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinobenzonitrile, a versatile building block in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis protocols, and analytical characterization. Furthermore, it outlines potential avenues for biological evaluation based on the known activities of related compounds.

Core Identifiers and Properties

This compound, with the CAS number 10282-31-2, is a substituted benzonitrile featuring a morpholine moiety.[1] Its chemical structure and key identifiers are summarized in the tables below.

| Identifier | Value |

| CAS Number | 10282-31-2[1] |

| IUPAC Name | 4-(Morpholin-4-yl)benzonitrile |

| Synonyms | (Morpholin-4-yl)benzonitrile |

| Molecular Formula | C₁₁H₁₂N₂O[1] |

| Molecular Weight | 188.23 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)N2CCOCC2 |

| InChI Key | ZSCUWVQXQDCSRV-UHFFFAOYSA-N |

| Physicochemical Properties | Value |

| Melting Point | 82-83 °C |

| Topological Polar Surface Area (TPSA) | 36.26 Ų[1] |

| logP | 1.39488[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 1[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halobenzonitrile with morpholine. Below are detailed protocols for synthesis from 4-chlorobenzonitrile and 4-fluorobenzonitrile.

Experimental Protocol: Synthesis from 4-Chlorobenzonitrile

This protocol is adapted from a patented process for the synthesis of morpholinylbenzenes.

Materials:

-

4-Chlorobenzonitrile

-

Morpholine

-

Water

-

50% Aqueous Ethanol

Procedure:

-

A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.

-

The reaction is monitored for the complete conversion of 4-chlorobenzonitrile, which typically takes around 12 hours.

-

After completion, 10 ml of water is added to the reaction mixture.

-

The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.

-

The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of this compound (52% yield).

Experimental Protocol: Synthesis from 4-Fluorobenzonitrile

This alternative protocol provides a higher yield and shorter reaction time.

Materials:

-

4-Fluorobenzonitrile

-

Morpholine

-

Water

Procedure:

-

A mixture of morpholine (50 g, 0.6 mol) and 4-fluorobenzonitrile (24 g, 0.2 mol) is heated at 120°C.

-

The reaction is monitored for the complete conversion of 4-fluorobenzonitrile, which is typically achieved within 5 hours.

-

Upon completion, 10 ml of water is added to the reaction mixture.

-

The precipitate is filtered, washed with water, and dried under a vacuum at 30°C to yield 37 g of this compound (95% yield).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Data | Observed Values |

| ¹H NMR (CDCl₃) | δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H) |

| ¹³C NMR (CDCl₃) | δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49 |

| Mass Spectrum (MS) | m/z 188 (M⁺) |

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in the available literature, the morpholine and benzonitrile moieties are present in numerous biologically active compounds. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Benzonitrile-containing compounds have also been investigated for various therapeutic applications.

Further research is required to determine the specific biological targets and mechanisms of action of this compound. Based on the activities of related compounds, potential areas of investigation could include kinase inhibition, modulation of inflammatory pathways, or disruption of microbial cell processes.

As a starting point for biological evaluation, general protocols for antimicrobial and anticancer screening are described below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.[3]

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[3]

-

Solubilize the formazan crystals by adding DMSO to each well.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

In-depth Technical Guide to the Spectral Data of 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Morpholinobenzonitrile (CAS No. 10282-31-2), a molecule of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure features a benzonitrile moiety substituted with a morpholine ring at the para position.

SMILES: N#CC1=CC=C(N2CCOCC2)C=C1

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.46 | dd | 2H | Aromatic (Ha) |

| 6.81 | dd | 2H | Aromatic (Hb) |

| 3.79 | t | 4H | Morpholine (-O-CH₂-) |

| 3.22 | t | 4H | Morpholine (-N-CH₂-) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 153.69 | C-N (Aromatic) |

| 133.71 | C-H (Aromatic) |

| 120.07 | C-CN (Aromatic) |

| 114.26 | C-H (Aromatic) |

| 101.16 | CN (Nitrile) |

| 66.65 | -O-CH₂ (Morpholine) |

| 47.49 | -N-CH₂ (Morpholine) |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 188 | M⁺ (Molecular Ion) |

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for the synthesis and spectral characterization of this compound.

Synthesis of this compound

A mixture of 4-fluorobenzonitrile and an excess of morpholine is heated. Morpholine acts as both a reactant and a solvent in this nucleophilic aromatic substitution reaction. The reaction progress is monitored until completion. Upon cooling, water is added to the reaction mixture to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion was recorded.[2]

Infrared (IR) Spectroscopy

Note: Experimental IR data for this compound was not found in the searched literature. The following is a general protocol for obtaining such data.

An FT-IR spectrum of this compound can be obtained using a Fourier Transform Infrared Spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a synthesized compound like this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound, which is essential for its identification, characterization, and application in various scientific domains.

References

A Technical Guide to the Solubility of 4-Morpholinobenzonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinobenzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structure and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a morpholine ring and a benzonitrile group. Its chemical structure suggests a moderate polarity. The morpholine moiety, with its ether and tertiary amine functionalities, can participate in hydrogen bonding as an acceptor and introduces a degree of hydrophilicity. Conversely, the benzonitrile portion is largely nonpolar. This amphiphilic nature dictates its solubility in various laboratory solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of polar functional groups suggests solubility in polar organic solvents, while the aromatic ring indicates potential solubility in nonpolar aromatic solvents. Its solubility in water is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The morpholine group can interact with protic solvents, but the benzonitrile moiety limits high solubility in water. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble | These solvents can effectively solvate both the polar morpholine and the less polar benzonitrile parts of the molecule. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents like hexane. Solubility may be observed in aromatic solvents like toluene due to pi-pi stacking interactions. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These solvents are excellent at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound like this compound.[1][2][3] This method allows for a systematic qualitative and semi-quantitative assessment.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DCM, chloroform, ethyl acetate, hexane, DMSO, DMF)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

3.2. Experimental Procedure

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL) in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[2]

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. If the compound dissolves completely, it is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble.

-

Incremental Solvent Addition (for sparingly soluble compounds): If the compound does not dissolve in the initial volume, add further aliquots of the solvent, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached. Record the total volume of solvent required.

-

Classification: The solubility can be classified as follows:

-

Very Soluble: Less than 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1,000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required for 1 part of solute.

-

3.3. Acid-Base Solubility Tests

To further characterize the compound, solubility in aqueous acidic and basic solutions can be tested.[1][3][4]

-

If the compound is insoluble in water, test its solubility in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl).

-

Solubility in 5% NaOH suggests the presence of an acidic functional group.

-

Solubility in 5% HCl indicates the presence of a basic functional group, such as the tertiary amine in the morpholine ring.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Potential Biological Activities of 4-Morpholinobenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of derivatives of 4-morpholinobenzonitrile. Limited publicly available data exists on the biological activities of the this compound core structure itself. The information presented herein pertains to structurally related compounds where the this compound moiety is a key structural component.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry. The morpholine ring, a common feature in many bioactive compounds, is known to improve the pharmacokinetic properties of drug candidates.[1] The benzonitrile group provides a versatile handle for chemical modification and can participate in key interactions with biological targets. This guide summarizes the current understanding of the potential biological activities of various derivatives of this compound, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Dual PI3K/mTOR Inhibition

Derivatives of morpholinopyrimidine-5-carbonitrile have been synthesized and evaluated as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activities of selected morpholinopyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases.

| Compound ID | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) | Kinase Target | IC50 (µM) |

| 4 | Leukemia SR | - | - | - | - |

| CNS SNB-75 | 47.82 | - | - | - | |

| Renal A498 | 54.34 | - | - | - | |

| 12b | Leukemia SR | - | 0.10 ± 0.01 | PI3Kα | 0.17 ± 0.01 |

| PI3Kβ | 0.13 ± 0.01 | ||||

| PI3Kδ | 0.76 ± 0.04 | ||||

| mTOR | 0.83 ± 0.05 | ||||

| 12d | Leukemia SR | - | 0.09 ± 0.01 | PI3Kα | 1.27 ± 0.07 |

| PI3Kβ | 3.20 ± 0.16 | ||||

| PI3Kδ | 1.98 ± 0.11 | ||||

| mTOR | 2.85 ± 0.17 |

Data sourced from a study on novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[2]

Signaling Pathway

The PI3K/mTOR signaling pathway is a key target for the anticancer derivatives of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human PI3K and mTOR enzymes are used. A suitable substrate, such as phosphatidylinositol for PI3K or a peptide substrate for mTOR, is prepared in assay buffer.

-

Compound Preparation: The test compounds (morpholinopyrimidine-5-carbonitrile derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate well. The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (General Protocol)

-

Cell Culture: Human cancer cell lines (e.g., leukemia SR) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[3] These compounds represent a different structural class compared to the anticancer derivatives, highlighting the versatility of the this compound scaffold.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of selected 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 |

| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 |

Data sourced from a study on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in a 96-well microplate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow

Conclusion

The available scientific literature suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. The morpholinopyrimidine-5-carbonitrile series has demonstrated potent dual inhibitory activity against PI3K and mTOR, making them promising candidates for further investigation as anticancer drugs. Concurrently, the 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives have shown notable antibacterial activity, particularly against Gram-positive pathogens.

Further research is warranted to explore the full therapeutic potential of this chemical scaffold. This should include the synthesis and biological evaluation of a broader range of derivatives, in-depth mechanistic studies to elucidate their modes of action, and preclinical studies to assess their in vivo efficacy and safety profiles. While direct biological activity data for the parent this compound molecule is currently lacking, its role as a versatile building block for generating diverse and potent bioactive compounds is evident.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 4-Morpholinobenzonitrile and its analogs

An In-depth Technical Guide to 4-Morpholinobenzonitrile and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound and its structurally related analogs. It delves into their synthesis, diverse biological activities, and structure-activity relationships (SAR), offering valuable insights for medicinal chemists and pharmacologists. The information is presented to facilitate the comparison of quantitative data and to provide detailed experimental methodologies for key cited studies.

Introduction

This compound is a chemical compound featuring a central benzene ring substituted with a nitrile group and a morpholine moiety. The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and to enhance potency through interactions with biological targets.[1][2] Similarly, the benzonitrile group is a versatile functional group and a key pharmacophore in various biologically active molecules. The combination of these two moieties has given rise to a diverse range of analogs with significant therapeutic potential across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document explores the synthesis and biological evaluation of this important class of compounds.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically serves as a foundational step for the creation of more complex derivatives.

General Synthesis of this compound

A common method involves the nucleophilic substitution of a halogenated benzonitrile with morpholine.

Experimental Protocol: Synthesis of 4-Morpholin-4-yl-benzonitrile [3]

-

A mixture of p-chlorobenzonitrile and morpholine is taken in a round-bottom flask.

-

Anhydrous potassium carbonate (3gm) is added to the mixture to increase the rate of the reaction.

-

The reaction mixture is refluxed for an appropriate amount of time until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization or column chromatography.

-

The final product, 4-Morpholin-4-yl-benzonitrile, has a reported melting point of 82°C.[3]

Synthesis of Analogs

More complex analogs are often synthesized by modifying the core structure. For instance, pyrimidine-based analogs can be created by reacting a chlorinated pyrimidine intermediate with morpholine.

Experimental Protocol: Synthesis of Morpholino Analog 4 [4]

-

Compound 3 (a chlorinated pyrimidinone) is refluxed with two equivalents of morpholine.

-

The progress of the reaction is monitored until completion.

-

The final product is isolated and purified.

-

The structure of compound 4 is confirmed by ¹H NMR and ¹³C NMR spectroscopy, showing characteristic signals for the morpholine protons and carbons.[4]

The general workflow for synthesizing analogs from a common intermediate is depicted below.

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have demonstrated a wide spectrum of biological activities. The morpholine and benzonitrile moieties are key pharmacophores that contribute to these properties.

Kinase Inhibition

The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and improves pharmacokinetic properties.[2]

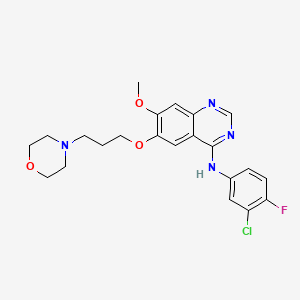

LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a genetic target linked to Parkinson's disease.[5] An analog, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) , was identified as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[5] This compound showcases the successful combination of a morpholine group for potency and a benzonitrile group as a key structural element.

PI3K/mTOR Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[4] The morpholine moiety in these compounds is crucial for their activity against various cancer cell lines.

The simplified PI3K/mTOR signaling pathway and the point of inhibition by these analogs are shown below.

| Compound Class | Target(s) | Activity Metric | Value | Cell Line / Assay | Reference |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 | IC₅₀ | Potent (not specified) | LRRK2 Kinase Assay | [5] |

| Morpholinopyrimidine-5-carbonitrile | PI3K/mTOR | GI% | 47.82% | SNB-75 (CNS Cancer) | [4] |

| Morpholinopyrimidine-5-carbonitrile | PI3K/mTOR | GI% | 54.34% | A498 (Renal Cancer) | [4] |

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3][6]

A study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives, which can be considered analogs, identified compounds with significant antibacterial potential.[6] The most active compound, a semicarbazide containing a 4-bromophenyl moiety, showed potent activity against Enterococcus faecalis.[6]

| Compound Class | Organism | Activity Metric | Value | Reference |

| Semicarbazide derivative | Enterococcus faecalis | MIC | 3.91 µg/mL | [6] |

| Thiosemicarbazide derivative | Gram-positive bacteria | MIC | 31.25 - 62.5 µg/mL | [6] |

Anticancer Activity

Beyond kinase inhibition, morpholine-containing compounds have shown broader anticancer effects. For example, 4-methylumbelliferone has been shown to inhibit proliferation, motility, and invasion and increase apoptosis in prostate cancer cell lines.[7] While not a direct benzonitrile analog, it highlights the utility of related scaffolds in oncology. Similarly, 2-(amino)quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), with some analogs showing high potency and low cytotoxicity.[8]

| Compound Class | Activity Metric | Value | Cell Line | Reference |

| 2-(amino)quinazolin-4(3H)-one (6y) | MIC₅₀ | 0.02 µM | MRSA USA300 | [8] |

| 2-(amino)quinazolin-4(3H)-one (6y) | IC₅₀ (Cytotoxicity) | > 20 µM | HepG2 | [8] |

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many classes of this compound analogs, specific structural modifications have been shown to significantly impact biological activity.

-

Substitution on the Core Ring: In a series of 2-arylvinylquinolines with antimalarial activity, the position of substituents on the quinoline and aryl rings dramatically affected potency. For instance, moving a nitro group from the para to the ortho or meta position led to decreased activity.[9]

-

Role of the Morpholine Group: The inclusion of the morpholine ring is often critical for activity. In one study, replacing a thiomethyl group with a hydrazinyl moiety decreased the anticancer activity of a morpholino analog.[4]

-

Hydrophobicity and Steric Factors: In a study of cycloguanil derivatives as antimalarial agents, the hydrophobicity of substituents on the N1-phenyl ring showed a parabolic relationship with binding affinity. For drug-resistant mutants, steric factors became more crucial.[10]

Conclusion

This compound and its analogs represent a fertile ground for drug discovery. The strategic combination of the morpholine and benzonitrile scaffolds has yielded potent modulators of various biological targets, including kinases, bacterial enzymes, and protozoan proteins. The literature demonstrates that modifications to the core structure can be systematically explored to optimize potency, selectivity, and pharmacokinetic profiles. The detailed synthetic protocols and quantitative biological data summarized in this guide serve as a valuable resource for researchers aiming to develop novel therapeutics based on this versatile chemical class. Future work may focus on exploring new derivatizations, investigating novel mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

- 1. 4-(Morpholin-2-yl)benzonitrile | 1094551-55-9 | Benchchem [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinobenzonitrile, a key building block in medicinal chemistry. It details its commercial availability, provides key technical data, outlines experimental protocols for its synthesis and characterization, and discusses its relevance in biological pathways pertinent to drug discovery.

Commercial Availability and Suppliers

This compound (CAS No. 10282-31-2) is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in purities of 97% or greater. The compound's molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .

Below is a summary of representative suppliers and their typical product specifications. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Purity Specification | Available Quantities | Storage Conditions |

| ChemScene | ≥98% | 2.5g, 5g, etc. | 4°C, protect from light[1] |

| Oakwood Chemical | 97% | 1g, 5g, 25g | Room Temperature[2] |

| Sigma-Aldrich | - | - | - |

Physicochemical and Spectroscopic Data

A collection of key physical and spectral data for this compound is presented below, compiled from supplier information and scientific literature.

| Property | Value | Source |

| CAS Number | 10282-31-2 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₂N₂O | ChemScene, Oakwood Chemical[1][2] |

| Molecular Weight | 188.23 g/mol | ChemScene, Oakwood Chemical[1][2] |

| Melting Point | 82-83 °C | US Patent 2008/0045708 A1 |

| Purity | ≥97-98% | Oakwood Chemical, ChemScene[1][2] |

| Mass Spec (MS) | m/z 188 (M⁺) | US Patent 2008/0045708 A1 |

| ¹H NMR (CDCl₃) | δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H) | US Patent 2008/0045708 A1 |

| ¹³C NMR (CDCl₃) | δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49 | US Patent 2008/0045708 A1 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound from 4-Fluorobenzonitrile

This protocol is adapted from a patented synthesis method.

Reaction Scheme:

Materials:

-

4-Fluorobenzonitrile

-

Morpholine

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.

-

The reaction progress is monitored until the conversion of 4-fluorobenzonitrile is complete (approximately 5 hours).

-

After completion, water is added to the reaction mixture.

-

The resulting precipitate is filtered off.

-

The collected solid is washed with water.

-

The product is dried under a vacuum at 30°C to yield this compound.

-

For further purification, the crude product can be recrystallized from 50% aqueous ethanol.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

-

Acquire the mass spectrum to determine the molecular ion peak.

Role in Drug Discovery and Relevant Signaling Pathways

This compound serves as a valuable scaffold in the synthesis of various biologically active molecules. The morpholine and benzonitrile moieties can be key pharmacophores or can be further functionalized to interact with specific biological targets.

The Unfolded Protein Response (UPR) and IRE1α Signaling

A significant area of interest for compounds containing the morpholine moiety is the modulation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.

Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase domain then unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is translated into a potent transcription factor that upregulates genes involved in restoring ER homeostasis. However, chronic activation of IRE1α can lead to apoptosis.[3][4][5][6][7]

Certain small molecules can inhibit the RNase activity of IRE1α, representing a potential therapeutic strategy for diseases associated with ER stress, such as some cancers and metabolic disorders. The morpholinobenzonitrile core is a feature in some reported IRE1α inhibitors.

Below is a diagram illustrating the IRE1α signaling pathway of the Unfolded Protein Response.

General Synthetic Workflow for Drug Discovery

The utility of this compound as a starting material in drug discovery often involves its functionalization through various chemical reactions. A common strategy is the Suzuki-Miyaura cross-coupling reaction, where the nitrile group can be transformed or the aromatic ring can be further substituted. The resulting derivatives are then subjected to biological screening to identify compounds with desired activities.

The following diagram outlines a general workflow for the synthesis and evaluation of new chemical entities starting from a benzonitrile derivative.

References

- 1. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. A Human IRE1 Inhibitor Blocks the Unfolded Protein Response in the Pathogenic Fungus Aspergillus fumigatus and Suggests Noncanonical Functions within the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzonitrile is a versatile bifunctional molecule incorporating a benzonitrile moiety and a morpholine ring. This unique combination of a polar aromatic nitrile group and a saturated heterocyclic amine imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The benzonitrile group can participate in various chemical transformations, while the morpholine unit can influence solubility, metabolic stability, and receptor interactions. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its behavior in different environments and for the rational design of novel derivatives with desired biological activities or material properties.

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, detailing its synthesis, purification, and characterization through various spectroscopic and computational methods.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a benzene ring substituted with a cyano group at position 1 and a morpholino group at position 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei within a molecule. The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Aromatic) | 7.46 | dd | 2H |

| H-3, H-5 (Aromatic) | 6.81 | dd | 2H |

| -CH₂-O- (Morpholine) | 3.79 | t | 4H |

| -CH₂-N- (Morpholine) | 3.22 | t | 4H |

Table 2: ¹³C NMR Data of this compound [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (Aromatic, C-CN) | 101.16 |

| C2, C6 (Aromatic) | 133.71 |

| C3, C5 (Aromatic) | 114.26 |

| C4 (Aromatic, C-N) | 153.69 |

| C≡N (Nitrile) | 120.07 |

| -CH₂-O- (Morpholine) | 66.65 |

| -CH₂-N- (Morpholine) | 47.49 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| Nitrile (C≡N) | Stretching | 2230 - 2210 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Aryl-Amine) | Stretching | 1360 - 1250 |

| C-O-C (Ether) | Stretching | 1150 - 1085 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorption band (π → π*) is anticipated around 224 nm, with a secondary, weaker band at a longer wavelength, around 271 nm.

Conformation

The overall conformation of this compound is determined by the orientation of the morpholine ring relative to the benzonitrile moiety.

Morpholine Ring Conformation

Computational and experimental studies on morpholine and its derivatives have shown that the morpholine ring predominantly adopts a chair conformation . This is the most stable arrangement, minimizing steric and torsional strain.

Dihedral Angle

The rotational freedom around the C4-N bond of the phenyl ring and the morpholine nitrogen allows for different spatial arrangements. X-ray crystallographic studies of the closely related compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, reveal a dihedral angle of 58.04° between the mean plane of the benzene ring and the mean plane of the chair-conformed morpholine ring. This suggests a non-planar arrangement for this compound as well, which is likely adopted to minimize steric hindrance between the ortho-protons of the benzene ring and the equatorial protons of the morpholine ring.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis via nucleophilic aromatic substitution starting from 4-fluorobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Morpholine

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 4-fluorobenzonitrile (0.2 mol) and morpholine (0.6 mol).

-

Heat the mixture at 120 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (100 mL) to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum at 30 °C.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 50% aqueous ethanol.

-

Dry the crystals under vacuum to obtain pure this compound (Melting Point: 82-83 °C)[1].

Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound. The presented data, including NMR and predicted spectroscopic information, along with detailed experimental protocols for its synthesis and purification, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The established chair conformation of the morpholine ring and its non-planar orientation relative to the benzonitrile moiety are key structural features that will influence its molecular interactions and reactivity. This foundational knowledge is crucial for the future design and development of novel compounds based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Morpholinobenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(4-morpholinophenyl)-1H-tetrazole from 4-morpholinobenzonitrile. This transformation is a key example of the utility of the benzonitrile group in forming tetrazole rings, which are important scaffolds in medicinal chemistry.

Application: Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of 5-substituted-1H-tetrazoles.[1] this compound can be effectively converted to its corresponding tetrazole derivative, 5-(4-morpholinophenyl)-1H-tetrazole, through a reaction with sodium azide, typically facilitated by an ammonium salt in a polar aprotic solvent.[2][3] This method is widely used due to its reliability and the commercial availability of the starting materials. The resulting tetrazole is a valuable building block in drug discovery, as the tetrazole ring can act as a bioisostere for a carboxylic acid group.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 5-substituted tetrazoles from benzonitriles.

| Parameter | Value |

| Starting Material | This compound |

| Product | 5-(4-morpholinophenyl)-1H-tetrazole |

| Reagents | Sodium Azide, Ammonium Chloride |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Experimental Protocol

Reaction: Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole

This protocol is based on established methods for the synthesis of 5-substituted tetrazoles from nitriles.[2][3][4]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Sodium Nitrite (NaNO₂), aqueous solution (for quenching residual azide)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium nitrite to quench any unreacted sodium azide. Stir for 30 minutes.

-

Workup - Acidification and Extraction: Acidify the aqueous mixture to pH ~2 with 1 M HCl. This will protonate the tetrazole and may cause it to precipitate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Washing: Combine the organic extracts and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-(4-morpholinophenyl)-1H-tetrazole.

Visualizations

Experimental Workflow for the Synthesis of 5-(4-morpholinophenyl)-1H-tetrazole

Caption: Workflow for the synthesis of 5-(4-morpholinophenyl)-1H-tetrazole.

Reaction Scheme: [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of this compound with an azide source.

References

Application Notes and Protocols: 4-Morpholinobenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzonitrile is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a morpholine ring and a benzonitrile group, makes it an important scaffold and building block for the synthesis of a wide array of biologically active compounds. The morpholine moiety is often considered a "privileged" structure in drug discovery, as its incorporation can enhance the aqueous solubility, metabolic stability, and target-binding affinity of a molecule. The benzonitrile group, a versatile synthetic handle, can be transformed into various functional groups or act as a pharmacophore itself.

These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of kinase inhibitors and enzyme inhibitors. Detailed protocols for the synthesis of key derivatives and relevant biological assays are also presented.

I. Synthesis of this compound Derivatives

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. A common synthetic strategy involves the chemical modification of the benzonitrile group.

A. Synthesis of Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Inhibitors

Derivatives of this compound have been explored as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile

This protocol describes the synthesis of a key intermediate for the development of PI3K/mTOR inhibitors.[1]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Other necessary reagents and solvents

Procedure:

-

Step 1: Synthesis of an intermediate (e.g., a chloropyrimidine derivative from a suitable starting material). (The provided search results start from an intermediate, so a preceding step is implied).

-

Step 2: Synthesis of the morpholino analog. A solution of the chloropyrimidine intermediate and two equivalents of morpholine are refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

-

Step 3: Synthesis of the key hydrazinyl intermediate. The morpholino analog from the previous step is stirred with hydrazine hydrate in absolute ethanol for three hours, followed by refluxing until the odor of methyl mercaptan is no longer detectable. The resulting precipitate is filtered, washed, and dried to yield 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile.

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for a key morpholinopyrimidine intermediate.

II. Biological Applications and Assay Protocols

A. Dual PI3K/mTOR Inhibition

Application:

The synthesized morpholinopyrimidine-5-carbonitrile derivatives have been shown to exhibit potent inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[2] Certain derivatives have demonstrated excellent antitumor activity against leukemia cell lines.[2]

Quantitative Data:

| Compound | Target | IC50 (µM) |

| 12b | PI3Kα | 0.17 ± 0.01 |

| PI3Kβ | 0.13 ± 0.01 | |

| PI3Kδ | 0.76 ± 0.04 | |

| mTOR | 0.83 ± 0.05 | |

| 12d | PI3Kα | 1.27 ± 0.07 |

| PI3Kβ | 3.20 ± 0.16 | |

| PI3Kδ | 1.98 ± 0.11 | |

| mTOR | 2.85 ± 0.17 | |

| LY294002 (Control) | PI3Kα | - |

| Afinitor (Control) | mTOR | - |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human PI3K and mTOR enzymes

-

Kinase buffer

-

ATP

-

Substrate (e.g., PIP2 for PI3K)

-

Test compounds (this compound derivatives)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the respective kinase enzyme, and the substrate.

-

Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

DOT Script for PI3K/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

B. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Application:

Derivatives of this compound have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.

Quantitative Data:

| Compound | DPP-4 Inhibition IC50 (µM) |

| 5d (morpholino-methyl substituted) | 1.4621 |

| Sitagliptin (Control) | 0.0236 |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Protocol)

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (this compound derivatives)

-

Sitagliptin (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the DPP-4 enzyme to the wells of the microplate.

-

Add the diluted test compounds or controls to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-4 substrate.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

C. Antimicrobial Activity

Application:

The 4-morpholinophenyl moiety is present in a variety of compounds with demonstrated antimicrobial activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

Standard antibiotics (e.g., Ampicillin, Fluconazole)

-